molecular formula C16H20N2O5 B6345468 3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264041-92-0

3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345468
CAS No.: 1264041-92-0
M. Wt: 320.34 g/mol
InChI Key: ISKJZXMOYMOPHX-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.13722174 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The following sections provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O4\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4

This structure features a pyrazole ring substituted with ethoxycarbonyl and ethoxyphenyl groups, which are crucial for its biological activity.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the ethoxy groups in the structure may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.

2. Anti-inflammatory Activity

Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies indicate that modifications at the pyrazole ring can lead to enhanced COX inhibition, thus reducing inflammation .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is notable. They have been identified as inhibitors of key kinases involved in cancer progression, such as BRAF and EGFR . The compound's ability to modulate these pathways suggests its utility in cancer therapy. For example, compounds within this class have shown significant activity against cancer cell lines through apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Interaction with Cellular Targets : Binding to receptors or other cellular proteins can alter signaling pathways leading to reduced inflammation or cancer cell growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

ModificationEffect on Activity
Ethoxycarbonyl groupEnhances lipophilicity and bioavailability
Substituents on the phenyl ringInfluence binding affinity and selectivity towards targets
Alkyl substitutions on the pyrazole ringAffect stability and metabolic profile

Research indicates that specific substitutions can significantly enhance the desired biological effects while minimizing toxicity .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized pyrazoles exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
  • Cancer Cell Line Studies : In vitro assays showed that a related pyrazole derivative induced apoptosis in human breast cancer cell lines through ROS-mediated pathways .
  • Inflammatory Models : Animal models treated with pyrazole derivatives displayed reduced edema and inflammatory markers when compared to control groups, indicating significant anti-inflammatory effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory and analgesic effects. These properties are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. A study demonstrated that similar compounds reduced edema in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .

1.2 Anticancer Activity
Recent investigations have shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound has been explored for its cytotoxic effects against various cancer cell lines, including breast and lung cancer. Mechanistic studies suggest that it may interfere with the cell cycle and promote cell death through intrinsic pathways .

1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Applications

2.1 Pesticide Development
The structure of 3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is conducive to modifications that enhance its efficacy as a pesticide. Studies have shown that derivatives of pyrazole can act as effective fungicides and insecticides, targeting specific pests while minimizing harm to beneficial organisms .

2.2 Herbicide Potential
This compound's ability to inhibit specific biochemical pathways in plants suggests its potential application as a herbicide. Research is ongoing to evaluate its effectiveness against common agricultural weeds, focusing on selectivity and environmental impact .

Material Science

3.1 Polymer Chemistry
In material science, pyrazole derivatives are being investigated for their role as monomers in polymer synthesis. Their unique chemical properties allow for the development of new materials with desirable mechanical and thermal characteristics.

3.2 Coatings and Adhesives
The incorporation of this compound into coatings can enhance durability and resistance to environmental factors. Studies are exploring its use in formulating advanced adhesives with improved bonding strength and flexibility.

Case Studies

Application AreaStudy ReferenceFindings
Anti-inflammatory Significant reduction in edema in animal models; potential for arthritis treatment.
Anticancer Induced apoptosis in breast and lung cancer cell lines; interfered with cell cycle.
Antimicrobial Effective against multiple bacterial strains; potential for new antibiotics development.
Pesticide Development Demonstrated effectiveness as fungicides/insecticides; minimal impact on beneficial organisms.
Herbicide Potential Targeted inhibition of weed growth; ongoing evaluations for selectivity and environmental safety.
Polymer ChemistryNew materials with enhanced mechanical properties developed from pyrazole derivatives.
Coatings and AdhesivesImproved durability and bonding strength observed in formulations using the compound.

Q & A

Basic Questions

Q. Q1. What are the key synthetic routes for preparing 3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or esters. Key steps include:

  • Vilsmeier-Haack reaction for introducing the ethoxycarbonyl group (analogous to methods in ).
  • Microwave-assisted synthesis to reduce reaction time and improve yield.
  • Optimization via catalyst screening (e.g., Lewis acids like ZnCl₂) and temperature gradients (80–120°C) to balance purity and yield .
  • Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and substituent positions. For example, the ethoxyphenyl group’s protons appear as a doublet (δ 6.8–7.2 ppm), while the methyl group resonates at δ 1.2–1.5 ppm .
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole N-H bending (~3200 cm⁻¹) .
  • X-ray crystallography : Resolve diastereomeric configurations (if present) and confirm hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .

Q. Q3. How does the ethoxy substituent influence the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer: The 4-ethoxyphenyl group enhances electron density on the pyrazole ring, directing electrophilic substitution to the para position. For example:

  • Oxidation : The methyl group at position 5 can be oxidized to a ketone using KMnO₄ under acidic conditions, altering biological activity .
  • Substitution : Halogenation (e.g., Cl/Br) at the phenyl ring is feasible via electrophilic substitution, enabling derivatization for SAR studies .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound and its analogs?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For instance, the ethoxy group lowers LUMO energy, enhancing interaction with biological targets .
  • Molecular docking : Screen against enzymes (e.g., cyclooxygenase-2) to predict binding affinities. The carboxylic acid group may form hydrogen bonds with active-site residues .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs for synthesis .

Q. Q5. How can contradictory data in biological assays (e.g., antimicrobial activity) be resolved?

Methodological Answer:

  • Dose-response curves : Test concentrations from 1 μM to 100 μM to identify IC₅₀ values and rule out false positives from solvent artifacts .
  • Control experiments : Use known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay conditions .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methyl substituents) to isolate substituent-specific effects .

Q. Q6. What strategies improve regioselectivity in derivatizing the pyrazole ring for targeted applications?

Methodological Answer:

  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactions to the ethoxyphenyl or methyl positions .
  • Microwave-assisted synthesis : Enhance regioselectivity in cycloaddition reactions by reducing side-product formation .
  • Steric/electronic modulation : Introduce bulky groups (e.g., tert-butyl) to sterically hinder undesired substitution sites .

Q. Q7. How does crystallographic data inform the design of co-crystals or salts for enhanced solubility?

Methodological Answer:

  • X-ray diffraction : Identify hydrogen-bond donors/acceptors (e.g., carboxylic acid O-H) for co-crystal formation with nicotinamide or caffeine .
  • Salt formation : React with amines (e.g., triethylamine) to improve aqueous solubility. Monitor pH to avoid decomposition .

Q. Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Meta-analysis : Compare assay protocols (e.g., cell lines, incubation times). For example, Gram-positive vs. Gram-negative bacterial strains may yield divergent results .
  • Structural validation : Re-characterize compounds from conflicting studies via NMR/X-ray to confirm identity .
  • In silico validation : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data .

Properties

IUPAC Name

5-ethoxycarbonyl-2-(4-ethoxyphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-4-22-12-8-6-11(7-9-12)18-16(3,15(20)21)10-13(17-18)14(19)23-5-2/h6-9H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKJZXMOYMOPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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